molecular formula C13H14ClNO2 B11730887 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol

1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol

Cat. No.: B11730887
M. Wt: 251.71 g/mol
InChI Key: XRKWXIVETIGZLY-UHFFFAOYSA-N
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Description

1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 4-position and an oxy group at the 7-position, linked to a 2-methylpropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloroquinoline, which can be achieved through the chlorination of quinoline.

    Formation of the Oxy Linkage: The 4-chloroquinoline is then reacted with an appropriate alcohol, such as 2-methylpropan-2-ol, under basic conditions to form the oxy linkage at the 7-position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine.

    Chemical Biology: It is used as a probe to study the interactions of quinoline derivatives with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting the replication process in pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial agent with an additional hydroxyl group.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness: 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylpropan-2-ol moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-(4-chloroquinolin-7-yl)oxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,16)8-17-9-3-4-10-11(14)5-6-15-12(10)7-9/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKWXIVETIGZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC2=NC=CC(=C2C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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